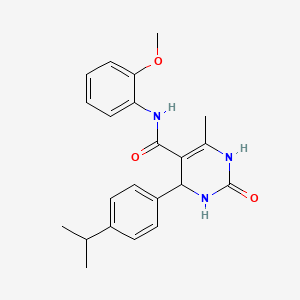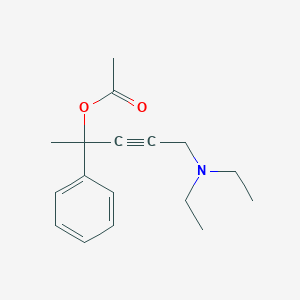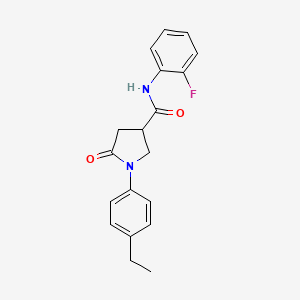![molecular formula C19H17BrF3N3O4 B4940038 1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medical research. BPP is a piperazine derivative that has been synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of the enzyme AKT, which is known to promote cell growth and survival. This compound has also been found to inhibit the activity of the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting these pathways, this compound induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. This compound has also been found to induce DNA damage in cancer cells, which can lead to apoptosis. Additionally, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent cytotoxic effects on cancer cells. Additionally, this compound has been found to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It has been found to have poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo. Overall, this compound has shown significant potential in medical research and warrants further investigation.
合成法
1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be synthesized through a specific method that involves the reaction of 1-(4-bromophenoxy)acetyl-piperazine with 2-nitro-4-(trifluoromethyl)aniline. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization.
科学的研究の応用
1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, this compound has shown promise in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3O4/c20-14-2-4-15(5-3-14)30-12-18(27)25-9-7-24(8-10-25)16-6-1-13(19(21,22)23)11-17(16)26(28)29/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOUXOZCEFOUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)

![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940000.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)

![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
